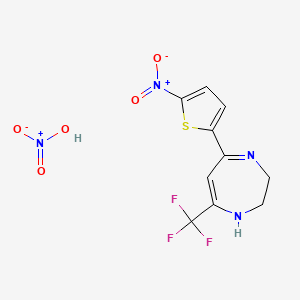
2,3-Dihydro-5-(2'-nitrothenyl)-7-trifluoromethyl-diazepinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine; nitric acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine typically involves multiple steps, starting with the preparation of the nitrothiophene and trifluoromethyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazepine ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds.
Scientific Research Applications
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-[5-nitrothiophen-2-yl]-1H-benzimidazole: Shares similar functional groups but differs in the core structure.
N’- (5-Nitrothiophen-2-yl)Methylenehydrazides: Contains the nitrothiophene moiety but has different substituents and overall structure.
Uniqueness
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-diazepine is unique due to its combination of a diazepine ring with nitrothiophene and trifluoromethyl groups, which confer distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H9F3N4O5S |
|---|---|
Molecular Weight |
354.26 g/mol |
IUPAC Name |
nitric acid;5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C10H8F3N3O2S.HNO3/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18;2-1(3)4/h1-2,5,15H,3-4H2;(H,2,3,4) |
InChI Key |
QIMUENSDRGVMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)



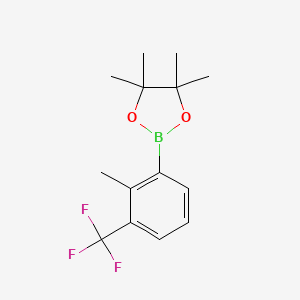
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
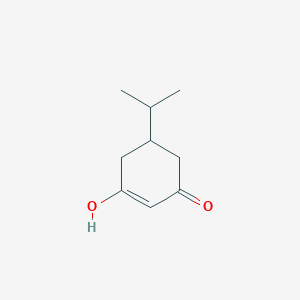
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
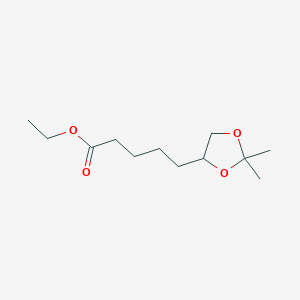
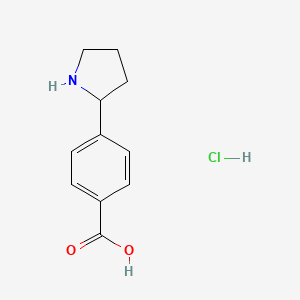
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
